![molecular formula C8H8FNO3 B6357773 1-(3-Fluoro-4-nitrophenyl)ethanol CAS No. 2006314-49-2](/img/structure/B6357773.png)
1-(3-Fluoro-4-nitrophenyl)ethanol
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Overview
Description
1-(3-Fluoro-4-nitrophenyl)ethanol is a chemical compound with the molecular formula C8H8FNO3 . It has an average mass of 185.15 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of an aromatic ring with a fluoro and a nitro group at the 3rd and 4th positions respectively, and an ethanol group attached to the 1st position .Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The compound’s molecular weight (18515 g/mol ) and LogP value (0.85 ) suggest that it may have reasonable bioavailability. The compound’s boiling point is 315.1±32.0 °C at 760 mmHg , which could influence its distribution and metabolism in the body.
Result of Action
Compounds with similar structures have shown significant antibacterial activity . For instance, compound 8l exhibited potent antibacterial activity with a minimum inhibitory concentration value of 114±1.98 µg/mL against Enterobacter aerogenes, and 75±0.81 µg/mL against Bacillus subtilis .
Advantages and Limitations for Lab Experiments
The advantages of using FNP in laboratory experiments include its high reactivity and its ability to be used in a variety of reactions. Additionally, FNP is relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to using FNP in laboratory experiments, such as its low solubility in water and its tendency to react with other compounds.
Future Directions
The potential applications of FNP in the scientific fields are numerous. In the future, FNP could be used in the synthesis of novel compounds with potential applications in medicinal chemistry, such as anti-cancer agents and anti-inflammatory agents. Additionally, FNP could be used in the synthesis of proteins and enzymes, as well as in the study of the structure and function of proteins. Furthermore, FNP could be used in the synthesis of various drugs and other chemicals, and could be used as a proton donor or electron donor in various reactions. Finally, FNP could be used in the synthesis of nitroalkenes and nitroalkanes, which are important intermediates in the synthesis of drugs.
Synthesis Methods
The synthesis of FNP can be achieved through a variety of methods, including the nitration of phenol, the nitration of aniline, and the nitration of benzene. The most widely used method is the nitration of phenol, which involves the reaction of phenol with a mixture of nitric acid and sulfuric acid. In this reaction, the nitric acid serves as the oxidizing agent and the sulfuric acid as the protonating agent. The reaction produces a mixture of nitro-substituted phenols, including FNP.
Scientific Research Applications
FNP has been used extensively in scientific research, particularly in the fields of medicinal chemistry and biochemistry. In medicinal chemistry, FNP has been used in the synthesis of a variety of compounds, including nitroalkenes and nitroalkanes, which are important intermediates in the synthesis of drugs. In biochemistry, FNP has been used in the synthesis of various proteins and enzymes, as well as in the study of the structure and function of proteins. FNP has also been used in the synthesis of novel compounds with potential applications in medicinal chemistry, such as anti-cancer agents and anti-inflammatory agents.
properties
IUPAC Name |
1-(3-fluoro-4-nitrophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJICPBIVRCRDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)[N+](=O)[O-])F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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